molecular formula C12H20Cl2N2O B3248439 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1864073-10-8

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B3248439
CAS No.: 1864073-10-8
M. Wt: 279.20
InChI Key: KFESXNHNZYBFIT-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride is a synthetic organic compound featuring a phenyl group substituted with a morpholine ring at the ortho position, linked to an ethylamine backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. It is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of dual-acting allosteric modulators targeting FFAR1/FFAR4 receptors, which are implicated in metabolic disorders like diabetes and obesity . The compound has a molecular formula of C₁₂H₁₈Cl₂N₂O (based on LCMS data from synthesis procedures) and a monoisotopic mass of 291.20 g/mol . It is commercially available as a building block, with pricing ranging from €452 (50 mg) to €1,214 (500 mg) .

Properties

IUPAC Name

2-(2-morpholin-4-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14;;/h1-4H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFESXNHNZYBFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride typically involves the reaction of 2-bromoethylamine hydrobromide with 2-(morpholin-4-yl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Building Block in Organic Synthesis

The compound is widely utilized as a precursor in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate to form oxides.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride to generate reduced derivatives.
  • Substitution : Undergoing nucleophilic substitution reactions with different nucleophiles.

Table 1: Common Reactions Involving 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Dihydrochloride

Reaction TypeReagents UsedMajor Products Formed
OxidationHydrogen peroxide, potassium permanganateOxides or hydroxylated derivatives
ReductionSodium borohydride, lithium aluminum hydrideReduced amine derivatives
SubstitutionVarious nucleophiles (e.g., halides)Substituted phenyl derivatives

Biochemical Pathways and Enzyme Interactions

In biological research, this compound is employed to study biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity makes it valuable for understanding cellular signaling mechanisms.

Potential Therapeutic Effects

Recent investigations have highlighted its potential in drug development. The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, modifications in the morpholine group have shown enhanced selectivity for mutant EGFR (Epidermal Growth Factor Receptor), suggesting its application in targeted cancer therapies.

Activity TypeMechanism of ActionImplications
Enzyme ModulationBinds to active sites or alters enzyme conformationAffects cellular signaling pathways
Antitumor ActivityInhibits proliferation of cancer cellsPotential for targeted therapies

Production of Specialty Chemicals

In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties allow for the creation of novel compounds with specific functionalities.

Case Study: Industrial Synthesis

A recent study demonstrated the use of continuous flow reactors for the large-scale synthesis of this compound. This method improved efficiency and yield compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical parameters of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Salt Form
This compound C₁₂H₁₈Cl₂N₂O 291.20 Ortho-substituted morpholine-phenyl, ethylamine Dihydrochloride
4-(2-Morpholinoethoxy)naphthalen-1-amine dihydrochloride C₁₆H₂₂Cl₂N₂O₂ 345.26 Naphthalene core, ethoxy-morpholine linker Dihydrochloride
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride C₇H₁₀Cl₂N₂ 193.07 Pyridine ring, chloro substituent Dihydrochloride
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride C₁₅H₁₈ClNO₂ 279.77 Methoxyphenoxy-phenyl, ethylamine Hydrochloride
Key Observations:
  • Morpholine vs. In contrast, pyridine () or furan () substituents introduce aromatic heterocycles with distinct electronic profiles, which may alter receptor affinity or metabolic stability.
  • This could influence membrane permeability or target engagement in biological systems.
  • Salt Forms : All compounds are hydrochloride or dihydrochloride salts, improving aqueous solubility. However, the dihydrochloride form in the target compound and ’s compound may offer superior crystallinity for formulation .

Commercial and Industrial Relevance

  • The target compound is priced higher (€452/50 mg) compared to simpler analogs like 2-(2-chloropyridin-4-yl)ethan-1-amine dihydrochloride, reflecting its complex synthesis and specialized applications .
  • Large-scale production processes for morpholine-containing compounds (e.g., ’s patent) highlight industrial interest in optimizing yields and cost-efficiency for pharmaceutical pipelines .

Biological Activity

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride, a compound with the molecular formula C12H19ClN2O, has garnered attention in various fields of scientific research due to its unique chemical structure that includes a morpholine ring and a phenyl group. This article explores its biological activity, mechanisms of action, and potential applications in medicine and biochemistry.

The compound is synthesized through palladium-catalyzed cross-coupling reactions, typically involving 2-bromoethylamine hydrobromide and 2-(morpholin-4-yl)phenylboronic acid. The resulting product is converted to its dihydrochloride form using hydrochloric acid. Its unique structure allows it to function as a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, impacting cellular signaling pathways and biochemical processes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with modifications in the morpholine group showed enhanced selectivity for mutant EGFR (Epidermal Growth Factor Receptor) over wild-type EGFR, indicating potential for targeted cancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies on related alkaloids have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the antibacterial efficacy .

Case Study 1: Antiproliferative Effects

A study evaluating the antiproliferative effects of structurally similar compounds found that modifications to the morpholine group resulted in varying degrees of potency against lung cancer cell lines (e.g., A431 and H1975). For example, one derivative exhibited an IC50 value of 310 nM against H1975 cells, showcasing its potential as a therapeutic agent .

Case Study 2: Selectivity in EGFR Inhibition

Another investigation highlighted how introducing a morpholine group into furanopyrimidine derivatives led to improved selectivity for mutant EGFR L858R/T790M with an IC50 as low as 8 nM. This suggests that structural variations in compounds like this compound can enhance their therapeutic index in treating specific cancer types .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Fluorophenyl)ethan-1-amineFluorine substitution on phenylModerate antiproliferative activity
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloridePiperidine ringAntimicrobial properties
2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}ethan-1-amineEthoxy substitutionEnhanced selectivity for mutant receptors

This table illustrates how variations in chemical structure can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.

Q & A

Q. What are the optimal synthetic conditions and key steps for preparing 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride?

The synthesis typically involves:

  • Step 1: Formation of the morpholine-phenyl backbone via nucleophilic substitution or coupling reactions under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
  • Step 2: Ethylamine chain introduction via reductive amination, requiring catalysts like Pd/C or NaBH4 in ethanol/THF .
  • Step 3: Hydrochloride salt formation using HCl gas in anhydrous dichloromethane, followed by recrystallization for purity .
    Critical Parameters: Reaction yield is highly sensitive to solvent choice (polar aprotic solvents preferred) and inert atmosphere to prevent oxidation .

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm for the phenyl group) .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak at m/z 267.1 (free base) and isotopic clusters for Cl .
  • X-ray Crystallography: Resolves stereochemistry (if chiral centers exist) and validates hydrogen bonding in the dihydrochloride form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

  • Case Example: Contradictory IC₅₀ values in enzyme inhibition assays may arise from differences in buffer composition (e.g., Tris vs. phosphate buffers altering pH-dependent protonation states) .
  • Methodological Fixes:
    • Standardize assay conditions (pH 7.4, 25°C) and validate with positive controls (e.g., known morpholine-based inhibitors).
    • Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of morpholine-phenyl derivatives?

  • Substituent Modification:
    • Para-substitution on the phenyl ring (e.g., -Cl, -OCH₃) enhances lipophilicity (logP ↑ by 0.5–1.0 units) and receptor binding .
    • Morpholine ring expansion to piperazine reduces metabolic clearance in hepatic microsomal assays by 30% .
  • Computational Tools: Molecular docking (AutoDock Vina) identifies key interactions with serotonin receptors (e.g., 5-HT₂A: π-π stacking with Phe340) .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers (Rf difference ≥ 1.2) .
  • Asymmetric Synthesis: Employ enantioselective catalysts like (R)-BINAP-Ru for hydrogenation steps, achieving ≥95% ee .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Key Issues:
    • Solvent Volume: Scaling from 100 mL to 10 L reactors requires switching from THF (costly) to toluene (lower boiling point, easier recovery) .
    • Exothermic Reactions: Use jacketed reactors with cooling loops (-10°C) to control heat during HCl salt formation .
  • Yield Optimization: Continuous flow reactors improve reproducibility (yield ±2% vs. batch ±10%) .

Q. How does the dihydrochloride form influence pharmacokinetic properties compared to the free base?

  • Solubility: Dihydrochloride form increases aqueous solubility by ~50-fold (from 0.2 mg/mL to 10 mg/mL at pH 7) due to ionic interactions .
  • Bioavailability: In rat models, the hydrochloride salt shows 30% higher Cmax than the free base due to enhanced intestinal absorption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride

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